An In-Depth Technical Guide to 4-(Dimethylamino)benzoate Esters: Focus on Ethyl 4-(Dimethylamino)benzoate
An In-Depth Technical Guide to 4-(Dimethylamino)benzoate Esters: Focus on Ethyl 4-(Dimethylamino)benzoate
A Note on Nomenclature: "Ethenyl" vs. "Ethyl"
This guide addresses the chemical properties and applications of 4-(dimethylamino)benzoate esters, with a primary focus on the well-documented and widely utilized compound, Ethyl 4-(dimethylamino)benzoate (EDB) . The initial topic requested was "Ethenyl 4-(dimethylamino)benzoate." "Ethenyl" is the IUPAC nomenclature for a vinyl group (-CH=CH₂). However, a thorough review of scientific literature and chemical databases reveals a lack of specific information, including a dedicated CAS number, for "Ethenyl 4-(dimethylamino)benzoate." In contrast, Ethyl 4-(dimethylamino)benzoate is a commercially available and extensively studied compound. It is highly probable that the intended subject of inquiry was the ethyl ester. This guide will therefore proceed with a comprehensive analysis of Ethyl 4-(dimethylamino)benzoate, while also providing general context on the synthesis of vinyl esters for researchers interested in the theoretical "Ethenyl" counterpart.
Introduction and Overview
Ethyl 4-(dimethylamino)benzoate (EDB), also known as Parbenate, is a versatile organic compound belonging to the class of benzoate esters.[1][2] It is characterized by a central benzoate moiety substituted with a dimethylamino group at the para position and an ethyl ester functional group.[2] This unique structure, incorporating both a tertiary amine and an ester, imparts a range of useful chemical properties, making it a valuable intermediate and functional component in various industrial and research applications, from polymer chemistry to pharmaceutical synthesis.[3]
Historically, substituted benzoates were investigated in the early 20th century for pharmaceutical applications. EDB has since become a key building block and a photoinitiator, particularly in dental materials and UV-curing systems.[4][5]
Caption: Chemical structure of Ethyl 4-(dimethylamino)benzoate.
Physicochemical Properties
Ethyl 4-(dimethylamino)benzoate is typically a white to off-white or pale yellow crystalline powder or solid at room temperature.[1][5][6] It possesses a faint, characteristic aromatic odor.[2][6]
| Property | Value | Source(s) |
| CAS Number | 10287-53-3 | [1][2][7] |
| Molecular Formula | C₁₁H₁₅NO₂ | [6][7] |
| Molecular Weight | 193.24 g/mol | [5][7] |
| Melting Point | 62-66 °C | [5][7] |
| Boiling Point | 190-191 °C at 14 mmHg | [6] |
| Solubility | Insoluble in water; soluble in chloroform, methanol, and ethanol. | [1][6] |
| Appearance | White to light tan crystalline powder. | [1][5] |
Synthesis and Purification
Common Synthetic Routes
The industrial synthesis of Ethyl 4-(dimethylamino)benzoate can be achieved through several pathways. A common laboratory and industrial method is the Fischer esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst.[6]
An alternative approach involves the reaction of p-dimethylaminobenzaldehyde with an alcohol and hydrogen peroxide, catalyzed by ferric perchlorate, to yield the corresponding ester.[8]
Caption: Fischer esterification synthesis of Ethyl 4-(dimethylamino)benzoate.
Detailed Synthesis Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-(dimethylamino)benzoate.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-(dimethylamino)benzoate.
Note on the Synthesis of Vinyl Esters
For the theoretical synthesis of "Ethenyl 4-(dimethylamino)benzoate," general methods for producing vinyl esters could be adapted. These include:
-
Transvinylation: The reaction of 4-(dimethylamino)benzoic acid with vinyl acetate, often in the presence of a catalyst.[4][9] This method involves the transfer of the vinyl group from vinyl acetate to the carboxylic acid.[4][9]
-
Reaction with Acetylene: The direct vinylation of 4-(dimethylamino)benzoic acid with acetylene gas, typically requiring a metal catalyst such as a zinc, ruthenium, or palladium complex, and often conducted under pressure.[10][11]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of Ethyl 4-(dimethylamino)benzoate.
| Spectroscopic Data | Key Features |
| ¹H NMR | Approximate chemical shifts (ppm) in CDCl₃: ~1.3 (t, 3H, -CH₂CH₃ ), ~3.0 (s, 6H, -N(CH₃ )₂), ~4.3 (q, 2H, -CH₂ CH₃), ~6.7 (d, 2H, aromatic protons ortho to -N(CH₃)₂), ~7.8 (d, 2H, aromatic protons ortho to -COOEt). |
| IR Spectroscopy | Characteristic peaks include C=O stretching of the ester group, C-N stretching of the aromatic amine, and C-O stretching of the ester. |
| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns. |
| UV-Visible Spectroscopy | In ethanol, an absorption maximum is observed around 310 nm.[1] |
Applications and Research Directions
Ethyl 4-(dimethylamino)benzoate is a compound with significant utility in several fields, primarily driven by its photochemical properties and its suitability as a synthetic intermediate.
Photoinitiator Systems
A major application of EDB is as a co-initiator or tertiary amine synergist in photopolymerization reactions.[5] It is frequently used in combination with Norrish Type II photoinitiators, such as camphorquinone, in dental restorative materials and UV-curable coatings and inks.[4][5] In these systems, upon exposure to UV or visible light, EDB acts as an electron and proton donor to the excited photoinitiator, generating free radicals that initiate polymerization.[5] This process is particularly effective at mitigating oxygen inhibition, which can otherwise quench the polymerization process.[5]
Intermediate in Organic Synthesis
The chemical structure of EDB, with its reactive ester and nucleophilic dimethylamino groups, makes it a valuable intermediate in the synthesis of more complex molecules.[3] It serves as a building block in the production of dyes, pharmaceuticals, and other fine chemicals.[2] For instance, it can be a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3]
Other Applications
-
UV Filters: Derivatives of 4-(dimethylamino)benzoic acid are used as UV absorbers in sunscreens and other cosmetic formulations.[8][12]
-
Material Science: EDB is used in the fabrication of various polymer-based materials, including those for cell encapsulation.[7]
Safety and Handling
Ethyl 4-(dimethylamino)benzoate requires careful handling due to its potential health and environmental hazards.
-
Hazard Classification: It is classified as a reproductive toxicity category 1B substance, with hazard statements H360 (May damage fertility or the unborn child).[11][12] It is also classified as hazardous to the aquatic environment (long-term, category 2), with hazard statement H411 (Toxic to aquatic life with long lasting effects).[11][12]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Conclusion
Ethyl 4-(dimethylamino)benzoate is a multifunctional compound with significant industrial and research importance. Its role as a photoinitiator synergist, particularly in dental and coating applications, is well-established. Furthermore, its utility as a versatile chemical intermediate continues to be explored in the synthesis of novel materials and pharmaceutical agents. A thorough understanding of its chemical properties, synthesis, and safe handling practices is essential for its effective and responsible use in scientific and industrial settings. While "Ethenyl 4-(dimethylamino)benzoate" is not a commonly documented compound, the principles of vinyl ester synthesis provide a theoretical basis for its potential creation for specialized research purposes.
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P. T. T. A. T. N. P. C. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Publishing.
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PhotochemCAD. A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate.
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A. M. M. S. M. I. N. A. R. R. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences.
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